molecular formula C9H9ClF3NO B1282326 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride CAS No. 61062-56-4

2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride

Cat. No. B1282326
CAS RN: 61062-56-4
M. Wt: 239.62 g/mol
InChI Key: HEPPSEJUYWXQJV-UHFFFAOYSA-N
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Description

The compound 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride is a chemical of interest due to its potential applications in pharmaceuticals and drug research. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that could be relevant for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of halogenated anilines and thiocyanates to create phenylthioureas, which are then cyclized to form benzothiazoles and subsequently cleaved to produce benzenethiols . This method suggests that a similar approach could be taken for the synthesis of 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride, starting from a halogenated aniline derivative and proceeding through a series of reactions involving cyclization and cleavage.

Molecular Structure Analysis

The molecular structure of related compounds, such as the benzothiazines mentioned in the first paper, is characterized by spectral studies . These studies are crucial for confirming the structure of synthesized compounds. Although the exact molecular structure analysis of 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride is not provided, it can be inferred that similar spectral techniques would be employed to elucidate its structure.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include condensation, oxidative cyclization, and oxidation to produce sulfones . These reactions indicate a level of reactivity that could be expected in the synthesis and further reactions of 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride. The compound's amino group and the potential keto group suggest that it could undergo similar reactions.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride, they do provide information on the properties of structurally similar compounds. For instance, the antimicrobial activity of a compound synthesized from 4-chlorophenol indicates potential biological activity . This suggests that 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride could also exhibit biological properties, which would be an important aspect of its physical and chemical properties analysis.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride is a compound with significant relevance in the synthesis of various heterocyclic compounds, which are foundational in pharmaceutical and medicinal research. For instance, it is used in the synthesis of antimicrobial agents, as exemplified by Wanjari (2020), who explored the synthesis of a compound starting from 4-chlorophenol, demonstrating antimicrobial activity against both gram-positive and gram-negative bacteria (Wanjari, 2020). Similarly, Liu (2013) synthesized novel imidazo[1,2-a]pyrimidine compounds using this compound, showcasing its utility in creating diverse molecular structures for pharmaceutical purposes (Liu, 2013).

Material Science and Chemistry

In the field of material science, this compound plays a role in the development of new materials with potential applications in various industries. For example, Yin et al. (2005) synthesized novel fluorine-containing polyimides, which are known for their high thermal stability and mechanical properties, using derivatives of this compound (Yin et al., 2005).

Analytical and Environmental Chemistry

In analytical and environmental chemistry, derivatives of 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride are used for the selective removal of metal ions from environmental samples. Sharma et al. (2013) demonstrated the use of a functionalized derivative of this compound for the efficient and selective extraction of Zn(II) from environmental matrices (Sharma et al., 2013).

properties

IUPAC Name

2-amino-1-[3-(trifluoromethyl)phenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13;/h1-4H,5,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPPSEJUYWXQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80538437
Record name 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
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Molecular Weight

239.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride

CAS RN

61062-56-4
Record name Ethanone, 2-amino-1-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61062-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-[3-(trifluoromethyl)phenyl]ethan-1-one hydrochloride
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Synthesis routes and methods I

Procedure details

Add 3-(trifluoromethyl)phenacyl bromide (10 g, 37.4 mmol) to a solution of hexamethylenetetramine (HMTA) (5.80 g, 41.3 mmol) in carbon tetrachloride (100 mL). Stir at room temperature overnight. Filter the precipitate and suspend the filter cake in ethanol (200 mL). Dilute the mixture with concentrated hydrochloric acid (28 mL), and stir the mixture at room temperature overnight. Filter the precipitate, and concentrate the filtrate in vacuo to provide an off-white solid. Recrystallize the solids from hot 1% concentrated hydrochloric acid in 2-propanol taking care not to cool below room temperature to provide 2-amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride (7.67 g, 86%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-bromo-1-[3-(trifluoromethyl)phenyl]ethanone (22 g), NaN(CHO)2 (9.5 g) and acetonitrile (50 mL) was stirred at room temperature for 3 hr and at 70° C. overnight, and the insoluble material was removed by filtration. The filtrate was concentrated to give an oil. The oil was dissolved in hydrogen chloride-ethanol, and the mixture was stirred at room temperature for 48 hr. The resulting precipitate was collected by filtration, and washed with ether to give the title compound (2.7 g) as a solid. The filtrate was concentrated, and the residue was dissolved in water. The aqueous layer was washed with ether, and the solvent was evaporated under reduced pressure to give the title compound (7.0 g).
Quantity
22 g
Type
reactant
Reaction Step One
[Compound]
Name
NaN(CHO)2
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
hydrogen chloride ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride
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2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride
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2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride
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2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride
Reactant of Route 6
2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride

Citations

For This Compound
1
Citations
W Zhu - 2014 - publikationen.sulb.uni-saarland.de
This dissertation describes development of inhibitors targeting two enzymes regarding bacterial RNA polymerase (RNAP) and steroid 11β-hydroxylase (CYP11B1) for wound healing. …

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